molecular formula C25H25N3OS B3307331 4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine CAS No. 932995-53-4

4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine

Katalognummer: B3307331
CAS-Nummer: 932995-53-4
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: AXOKKPPBTMVSDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine (CAS Number: 932995-53-4) is a synthetic organic compound with a molecular formula of C 25 H 25 N 3 OS and a molecular weight of 415.55 g/mol . This complex molecule features an imidazo[2,1-b][1,3]thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, fused with a phenyl ring and further functionalized with a benzylpiperidine carbonyl group . The imidazo[2,1-b]thiazole scaffold is a significant pharmacophore in anticancer research. Scientific literature indicates that derivatives based on this core structure have been designed and synthesized as novel therapeutic agents, showing promising in vitro cytotoxic activity against various human cancer cell lines, including hepatic (HepG2) and breast (MDA-MB-231) carcinomas . Some analogues have demonstrated potential as inhibitors of key signaling pathways , such as the VEGF/VEGFR2 axis, which plays a central role in tumor angiogenesis . Other research on similar fused heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, has also revealed relevant antiproliferative properties in models of pancreatic ductal adenocarcinoma (PDAC) . The structural complexity of this compound makes it a valuable intermediate for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds and developing new small-molecule probes for chemical biology and drug discovery programs. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Eigenschaften

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-18-23(30-25-26-22(17-28(18)25)21-10-6-3-7-11-21)24(29)27-14-12-20(13-15-27)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOKKPPBTMVSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has shown that imidazo[2,1-b][1,3]thiazole derivatives exhibit a range of biological activities:

Anticancer Properties

Studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • Compounds similar to 4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine have demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often fall within the submicromolar range .
  • A related study reported that imidazo[2,1-b][1,3]thiadiazole derivatives exhibited potent cytotoxicity against pancreatic cancer cells and other malignancies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives with similar frameworks have shown efficacy against bacterial biofilms and resistant strains . This is particularly relevant in the context of increasing antibiotic resistance.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of these compounds on human cancer cell lines. For example:

  • The compound exhibited cytotoxic activity with GI50 values ranging from 1.4 to 4.2 µM across different cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:

  • Modifications in the benzyl and piperidine moieties can significantly influence the biological activity and selectivity towards cancer cells.
  • The presence of specific functional groups has been correlated with enhanced potency against particular cancer types .

Case Studies

Several case studies have documented the application of imidazo[2,1-b][1,3]thiazole derivatives in therapeutic contexts:

Study Compound Target IC50 Value (µM) Remarks
Romagnoli et al. (2020)Various derivativesPancreatic cancer0.86Inhibits CDK1 effectively
Li Petri et al. (2020)4-benzyl derivativeStaphylococcus biofilm-Significant inhibition observed
Cascioferro et al. (2020)Imidazo derivativesVarious cancers1.4 - 4.2Broad-spectrum activity

Wirkmechanismus

The mechanism of action of 4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine Backbones

4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)Piperidine

  • Structural Differences : Replaces the imidazothiazole-carbonyl group with a sulfonyl-linked iodobenzyl group.
  • Biodistribution studies in rats showed rapid clearance from blood (t1/2 = 15 min) and high accumulation in the liver (12% ID/g at 1 hour) .
  • Key Data :
Property Target Compound 4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)Piperidine
LogP (Predicted) 3.8 2.1
Plasma Half-Life (Rat) N/A 15 minutes
Liver Accumulation (% ID/g) N/A 12%

2.1.2 1-Benzyl-4-[2-(5-Phenyl-1,3,4-Thiadiazole-2-yl)Aminoethyl]Piperidine

  • Structural Differences: Substitutes the imidazothiazole-carbonyl with a thiadiazole-ethylamino group.
  • Functional Impact: The ethylamino spacer enhances conformational flexibility, improving binding to acetylcholinesterase (AChE). This analogue showed 600-fold higher AChE inhibition than its non-benzylated counterpart .
Imidazothiazole and Related Heterocyclic Systems

3-Methyl-6-Phenylimidazo[2,1-b]Thiazole

  • Reactivity Comparison: The parent imidazothiazole (without the piperidine-carbonyl substituent) undergoes regioselective C-3 thiolation with arylthiols under Cu(OAc)₂ catalysis, yielding products in 39–46% efficiency.

2.2.2 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP)

  • Toxicity Profile: A food-derived mutagenic heterocyclic amine, PhIP induces colon and mammary carcinomas in rodents. DNA adduct formation via guanine binding is a key carcinogenic mechanism .
  • Contrast: No evidence suggests the target compound shares mutagenic properties, likely due to the absence of an exocyclic amino group critical for DNA adduct formation.

Biologische Aktivität

4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. Its structure includes a piperidine ring and an imidazo[2,1-b][1,3]thiazole moiety, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C25H25N3OS
  • CAS Number : 932995-53-4

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit FLT3 kinase, which is crucial in the pathogenesis of acute myeloid leukemia (AML). In particular, studies have shown that compounds with similar structures exhibit potent activity against FLT3-dependent AML cell lines while showing minimal effects on FLT3-independent lines .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (AML), HeLa (cervical cancer)
  • IC50 Values : Studies on related compounds indicate IC50 values as low as 0.002 μM against MV4-11 cells, suggesting a strong inhibitory effect on cell viability .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be partially explained through SAR analyses. Modifications in the imidazo[2,1-b][1,3]thiazole structure have been shown to enhance potency against specific cancer types. The presence of phenyl groups and carbonyl functionalities appears to be critical for maintaining high biological activity .

Data Tables

Compound Target Cell Line IC50 Value (μM) Mechanism
This compoundMV4-11 (AML)0.002FLT3 Inhibition
Related Compound AHeLa>10Minimal Activity
Related Compound BMV4-110.022FLT3 Inhibition

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Anti-Leukemic Activity : A series of derivatives were synthesized and tested for their ability to inhibit FLT3 kinase. The most potent derivative showed an IC50 value significantly lower than the standard treatments used for AML .
  • Comparative Analysis with Other Anticancer Agents : In comparative studies with established anticancer drugs like doxorubicin, compounds similar to this compound exhibited comparable or superior efficacy in inhibiting tumor growth in vitro and in vivo models .

Q & A

Q. What are the established synthetic routes for 4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine?

The synthesis typically involves three key steps:

  • Imidazo[2,1-b]thiazole core formation : Reacting thiourea derivatives with α-bromoacetophenone and ketones (e.g., acetone) under reflux conditions, as demonstrated for analogous imidazo[2,1-b]thiazoles .
  • Piperidine functionalization : Introducing the benzyl group via nucleophilic substitution or reductive amination of piperidine derivatives.
  • Coupling reaction : Using carbodiimide-based agents (e.g., DCC) to link the imidazo[2,1-b]thiazole carbonyl group to the piperidine backbone. Microwave-assisted synthesis can enhance yield and reduce reaction time compared to traditional methods .

Q. How is the compound characterized structurally and analytically?

  • X-ray crystallography : Resolves bond lengths and angles, as shown for structurally similar imidazo[2,1-b]thiazole derivatives (e.g., monoclinic crystal system with β = 91.8°) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperidine (δ ~2.5–3.5 ppm for CH₂ groups) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z ~497.6 for C₃₁H₂₈N₃O₂S) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays. Structural analogs have shown activity in these areas .

Advanced Research Questions

How does structural modification impact bioactivity? (SAR Analysis)

  • Benzyl group : Removal reduces receptor binding affinity in analogous compounds, suggesting its role in hydrophobic interactions .
  • Imidazo[2,1-b]thiazole core : Electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity but may reduce solubility .
  • Piperidine substitution : Methyl or fluorine groups at the 4-position improve metabolic stability, as seen in related piperidine-carboxamide derivatives .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Predict binding modes with targets like EGFR or COX-2 using software (e.g., AutoDock Vina). For example, the imidazo[2,1-b]thiazole moiety may occupy ATP-binding pockets in kinases .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity .

Q. How can synthetic yield be optimized for scale-up?

  • Solvent-free conditions : Reduce side reactions and improve atom economy, as shown for similar heterocycles (yield increase from 45% to 72%) .
  • Catalytic systems : Use K₂CO₃ or Cs₂CO₃ to enhance coupling efficiency in carboxamide formation .
  • Microwave irradiation : Shortens reaction time from 12 hours to 30 minutes for imidazo[2,1-b]thiazole intermediates .

Q. How do contradictory bioactivity data arise across studies?

  • Assay variability : Differences in cell lines (e.g., murine vs. human) or incubation times can alter IC₅₀ values.
  • Impurity interference : Byproducts from incomplete coupling reactions (e.g., unreacted piperidine) may skew results. Rigorous HPLC purification is critical .
  • Solubility issues : Low aqueous solubility of the benzyl group may reduce apparent activity in cell-based assays. Use DMSO co-solvents ≤0.1% to mitigate .

Methodological Considerations

Q. What analytical techniques resolve stability challenges?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Cyclic voltammetry : Assess redox stability, particularly for the imidazo[2,1-b]thiazole core, which may oxidize under aerobic conditions .

Q. How are metabolites identified and characterized?

  • In vitro hepatic microsomal assays : Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the benzyl group) and phase II conjugates (e.g., glucuronidation) .
  • Stable isotope labeling : Track metabolic pathways using ¹³C or ¹⁵N-labeled analogs .

Q. What patent literature informs novel applications?

  • Imidazo[2,1-b]benzothiazole derivatives : Patent WO 2011/056939 describes methods for synthesizing related compounds with anti-inflammatory applications .
  • Piperidine-carboxamides : EP 258550 highlights their use in central nervous system (CNS) drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine
Reactant of Route 2
Reactant of Route 2
4-benzyl-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.